4-(benzylthio)-N-ethyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine
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Overview
Description
4-(benzylthio)-N-ethyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine, commonly known as BEMT, is a triazine-based compound that has shown promising results in scientific research applications. This chemical compound has gained significant attention due to its potential use in the pharmaceutical industry for the development of novel drugs.
Mechanism of Action
The exact mechanism of action of BEMT is not fully understood. However, studies have suggested that BEMT inhibits the activity of certain enzymes such as topoisomerase II and DNA polymerase, which are involved in cell division and replication. BEMT has also been found to induce the production of reactive oxygen species (ROS), which can lead to cell death.
Biochemical and Physiological Effects:
BEMT has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. BEMT has also been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, BEMT has been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
BEMT has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability. BEMT is also relatively non-toxic, making it safe for use in in vitro and in vivo experiments. However, BEMT has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, BEMT has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for the study of BEMT. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in humans, which can provide valuable information for the development of drugs. Additionally, further research is needed to explore the potential use of BEMT in combination with other drugs for the treatment of diseases. Overall, the study of BEMT has the potential to lead to the development of novel drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of BEMT involves the reaction between 4-(benzylthio)-6-chloro-1,3,5-triazin-2-amine and morpholine in the presence of ethylamine. The reaction takes place in a solvent such as acetonitrile or ethanol and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure BEMT.
Scientific Research Applications
BEMT has been extensively studied for its potential use in the development of drugs for various diseases. It has been found to exhibit antitumor, antiviral, and antibacterial properties. Studies have shown that BEMT inhibits the growth of cancer cells by inducing cell apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus. BEMT has also been studied for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
4-benzylsulfanyl-N-ethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-2-17-14-18-15(21-8-10-22-11-9-21)20-16(19-14)23-12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJJHGMNKVNERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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